Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15890329
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27ClN2O2 |
|---|---|
| Molecular Weight | 338.9 g/mol |
| IUPAC Name | tert-butyl 2-[[(2-chlorophenyl)methylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-11-7-6-9-15(21)13-20-12-14-8-4-5-10-16(14)19/h4-5,8,10,15,20H,6-7,9,11-13H2,1-3H3 |
| Standard InChI Key | KMSPDLUVELIJBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=CC=C2Cl |
Introduction
Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class of chemicals. It features a complex structure that includes a piperidine ring substituted with an aminomethyl group and a 2-chlorobenzyl group, making it a candidate for various pharmacological applications. The compound's structural complexity and functional groups suggest potential interactions with biological targets, which may lead to diverse therapeutic effects.
Synthesis and Chemical Reactions
The synthesis of tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate typically involves several key steps, highlighting the multi-step nature of synthesizing complex organic compounds. These methods require careful control of reaction conditions and purification processes.
The compound can participate in various chemical reactions due to its functional groups, facilitating further exploration into modifying it for specific applications in medicinal chemistry.
Potential Applications
Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate has several potential applications in medicinal chemistry due to its biological activity. Compounds with similar structures have been evaluated for their effects on various biological pathways, including anti-inflammatory and analgesic properties. Specific biological assays are necessary to determine the precise activity of this compound.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | Lacks chlorine substitution; simpler structure | |
| Tert-butyl 4-amino-4-[(2-chlorophenyl)methyl]piperidine-1-carboxylate | Different position of amino group; potential different activity | |
| (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | Stereochemistry may affect biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume